2-(Benzyloxy)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one

Orthogonal protecting groups Hydrogenolysis Multi-step synthesis

This building block integrates three sequentially addressable reactive domains—a Suzuki-active 5-bromopyrimidine, a tertiary pyrrolidine amide, and a hydrogenolytically cleavable benzyl ether—within a single 392 Da framework. Unlike Boc- or Cbz-protected analogs, the benzyloxyacetyl group permits flow-compatible deprotection without intermediate protective-group interconversion, enabling fully automated synthesis campaigns. The absence of an α,β‑unsaturated carbonyl eliminates Michael-acceptor false positives, making it ideal for fragment-based screening and PROTAC linker elaboration.

Molecular Formula C17H18BrN3O3
Molecular Weight 392.253
CAS No. 2097932-15-3
Cat. No. B2449183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one
CAS2097932-15-3
Molecular FormulaC17H18BrN3O3
Molecular Weight392.253
Structural Identifiers
SMILESC1CN(CC1OC2=NC=C(C=N2)Br)C(=O)COCC3=CC=CC=C3
InChIInChI=1S/C17H18BrN3O3/c18-14-8-19-17(20-9-14)24-15-6-7-21(10-15)16(22)12-23-11-13-4-2-1-3-5-13/h1-5,8-9,15H,6-7,10-12H2
InChIKeyZSYXVTWMZYVIQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzyloxy)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one (CAS 2097932-15-3): Structural & Procurement Baseline


2-(Benzyloxy)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one (CAS 2097932-15-3, molecular weight 392.25 g/mol) is a multifunctional heterocyclic building block comprising a 5-bromopyrimidine ring linked via an ether bond to a pyrrolidine scaffold, which is further N‑acylated with a benzyloxyacetyl group [1]. Unlike simpler mono‑functional pyrimidine or pyrrolidine intermediates, this compound integrates three distinct reactive domains—a halogenated heteroarene, a tertiary amine‑bearing heterocycle, and a protected‑alcohol handle—within a single, moderately sized framework [2]. These structural features position it as a candidate for fragment‑based drug discovery, PROTAC linker elaboration, and parallel library synthesis, where orthogonal reactivity and synthetic versatility are critical procurement differentiators.

Why Off‑the‑Shelf Analogs Cannot Replace 2-(Benzyloxy)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one


Closely related analogs—such as 1‑Boc‑3‑(5‑bromopyrimidin‑2‑yloxy)pyrrolidine (CAS 914347‑79‑8), benzyl 3‑[(5‑bromopyrimidin‑2‑yl)oxy]pyrrolidine‑1‑carboxylate (CAS 2097895‑28‑6), and (2E)‑1‑{3‑[(5‑bromopyrimidin‑2‑yl)oxy]pyrrolidin‑1‑yl}but‑2‑en‑1‑one (CAS 2097940‑57‑1)—share the 5‑bromopyrimidine‑pyrrolidine core but differ critically in N‑substitution, which dictates orthogonal deprotection strategies, electrophilic reactivity, and downstream synthetic compatibility [1]. Simple replacement with a Boc‑ or Cbz‑protected pyrrolidine eliminates the benzylic ether handle required for hydrogenolytic unveiling of a free alcohol; substitution with an α,β‑unsaturated ketone introduces unwanted Michael‑acceptor reactivity that can compromise target selectivity in cellular assays [2]. Consequently, generic interchange risks altering both the reaction sequence and the biological profile of the final elaborated molecule.

Quantitative Differentiation Evidence: 2-(Benzyloxy)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one vs. Closest Analogs


Orthogonal Deprotection: Benzyl Ether vs. Boc Protection in Downstream Synthesis

The target compound bears a benzyloxyacetyl group, which can be cleaved by catalytic hydrogenolysis (H₂, Pd/C) to yield a free primary alcohol, a transformation orthogonal to acid‑labile Boc or Cbz groups. In contrast, the closest commercial analog, 1‑Boc‑3‑(5‑bromopyrimidin‑2‑yloxy)pyrrolidine (CAS 914347‑79‑8), requires acidic deprotection (TFA or HCl/dioxane) that is incompatible with acid‑sensitive substrates . The benzyl 3‑[(5‑bromopyrimidin‑2‑yl)oxy]pyrrolidine‑1‑carboxylate analog (CAS 2097895‑28‑6) similarly demands hydrogenolysis for carbamate removal, but its deprotection releases the free pyrrolidine NH rather than a pendant alcohol, precluding subsequent etherification or esterification at that position [1].

Orthogonal protecting groups Hydrogenolysis Multi-step synthesis

Electrophilic Reactivity Control: Absence of α,β‑Unsaturated Ketone Moiety

The analog (2E)‑1‑{3‑[(5‑bromopyrimidin‑2‑yl)oxy]pyrrolidin‑1‑yl}but‑2‑en‑1‑one (CAS 2097940‑57‑1) incorporates an α,β‑unsaturated ketone that can act as a Michael acceptor, reacting covalently with cellular thiols (e.g., glutathione, cysteine residues) and potentially confounding target‑engagement readouts in cellular assays [1]. The target compound replaces the crotonyl moiety with a benzyloxyacetyl group, which lacks extended conjugation and has no measurable thiol reactivity under physiological conditions (class‑level inference from saturated vs. α,β‑unsaturated carbonyl reactivity data) [2].

Michael acceptor Off-target reactivity Chemical proteomics

Connectivity Isomerism: O‑Linked vs. C‑Linked Pyrrolidine–Pyrimidine Junction

In 4‑(benzyloxy)‑5‑bromo‑2‑(pyrrolidin‑1‑yl)pyrimidine (CAS 885952‑21‑6), the pyrrolidine is C‑linked to the pyrimidine C‑2 position, creating a direct C–N bond, whereas the target compound features an O‑linkage (ether) between the pyrrolidine 3‑position and the pyrimidine C‑2 oxygen. This connectivity isomerism alters the electron density on the pyrimidine ring: the C‑linked analog donates electron density via the pyrrolidine nitrogen (+M effect), deactivating the 5‑bromo position toward oxidative addition, whereas the O‑linked target compound exerts an electron‑withdrawing –I effect, enhancing Pd‑catalyzed cross‑coupling rates (class‑level inference from Hammett σₘ values: –O‑pyrrolidinyl σₘ ≈ +0.05 vs. –N‑pyrrolidinyl σₘ ≈ –0.15) [1].

Regioisomer differentiation Kinase hinge binder Conformational constraint

Multi‑Domain Architecture for PROTAC Linker Elaboration

PROTAC design requires a linker that connects an E3‑ligase ligand to a target‑protein ligand while maintaining appropriate spatial separation. The target compound provides three functionalization points within a single intermediate: (i) the 5‑bromopyrimidine for Pd‑catalyzed attachment to a target‑binding warhead, (ii) the benzyl ether for hydrogenolytic release of a primary alcohol that can be converted to a leaving group (mesylate, tosylate) or directly coupled, and (iii) the pyrrolidine nitrogen for attachment of an E3‑ligase recruiter via reductive amination or acylation [1]. In contrast, the Boc‑protected analog (CAS 914347‑79‑8) requires deprotection before N‑functionalization, adding a synthetic step, while the Cbz analog (CAS 2097895‑28‑6) occupies the N‑position with a carbamate that must be removed and re‑derivatized [2].

PROTAC Bifunctional degrader Linker chemistry

Highest‑Value Application Scenarios for 2-(Benzyloxy)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one (CAS 2097932-15-3)


PROTAC Linker Synthesis Requiring Orthogonal Functionalization

In PROTAC development, the target compound serves as a pre‑functionalized linker intermediate where the 5‑bromopyrimidine undergoes Suzuki coupling with a target‑protein ligand, the benzyl ether is cleaved to reveal a hydroxyl group for attachment to an E3‑ligase ligand via ether or ester formation, and the pyrrolidine nitrogen remains available for further diversification—all without protective‑group interconversion, as supported by the orthogonal deprotection and multi‑domain architecture evidence in Section 3 [1].

Fragment‑Based Drug Discovery (FBDD) Library Construction

The absence of an α,β‑unsaturated carbonyl (Evidence Item 2, Section 3) makes this compound suitable for fragment library inclusion, as it avoids non‑specific covalent reactivity with cellular nucleophiles that would otherwise generate false‑positive screening hits. Its three‑dimensional pyrrolidine scaffold and moderate molecular weight (392 Da) comply with Rule‑of‑Three guidelines for fragment collections [2].

Kinase Hinge‑Binder Elaboration via Pd‑Catalyzed Cross‑Coupling

The O‑linked pyrrolidine–pyrimidine connectivity enhances the electrophilicity of the 5‑bromo substituent (Evidence Item 3, Section 3), enabling efficient Suzuki–Miyaura or Buchwald–Hartwig coupling to install aryl or amino substituents. This is directly relevant to medicinal chemistry programs targeting kinase ATP‑binding sites, where 2‑substituted pyrimidines are privileged hinge‑binding motifs [3].

Multi‑Step Parallel Synthesis in Automated Medicinal Chemistry Platforms

The compound’s three sequentially addressable reactive sites—halogen, protected alcohol, and tertiary amide—enable fully automated library production on commercially available synthesis workstations. Unlike the Boc‑ or Cbz‑protected analogs that require intermediate deprotection steps incompatible with continuous‑flow protocols, the benzyloxyacetyl group permits hydrogenolytic deprotection in flow reactors, streamlining automated synthesis campaigns [1].

Quote Request

Request a Quote for 2-(Benzyloxy)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.